Mgl-IN-1

Description

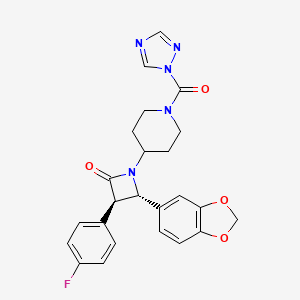

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIROGBLGLPXQI-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Mgl-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG). By blocking MGL activity, this compound elevates 2-AG levels, leading to the modulation of cannabinoid receptors CB1 and CB2. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its biological activity, detailed experimental protocols, and visualizations of key pathways and workflows. The data presented herein is primarily derived from the foundational study by Brindisi et al. (2016) published in the Journal of Medicinal Chemistry.[1][2][3]

Introduction to this compound

This compound, also referred to as compound 4a in the primary literature, is a novel β-lactam-based inhibitor of monoacylglycerol lipase.[1][2][3] Its irreversible and stereoselective mechanism of action, coupled with high membrane permeability and brain penetration, makes it a valuable tool for studying the endocannabinoid system and a promising lead compound for the development of therapeutics for conditions such as multiple sclerosis and chronic pain.[1][2][3]

The core structure of this compound features a 3,4-trans-diaryl-β-lactam system, a novel scaffold for MGL inhibition.[1] Molecular modeling studies have indicated that the combination of a 4-fluorophenyl group and a methylene-3,4-dioxyphenyl moiety provides crucial hydrophobic interactions with the enzyme.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the literature.

| Parameter | Value | Species | Assay Conditions | Reference |

| MGL IC50 | 15 ± 2 nM | Human | Recombinant hMGL, fluorescent assay | [1] |

| MGL IC50 | 25 ± 3 nM | Rat | Rat brain homogenate, [3H]-2-oleoylglycerol hydrolysis | [1] |

| FAAH IC50 | > 10,000 nM | Rat | Rat brain homogenate, [14C]-anandamide hydrolysis | [1] |

| ABHD6 IC50 | > 10,000 nM | Mouse | Mouse brain membrane, activity-based protein profiling | [1] |

| ABHD12 IC50 | > 10,000 nM | Mouse | Mouse brain membrane, activity-based protein profiling | [1] |

| kinact/Ki | 18,000 ± 2,000 M-1s-1 | Human | Recombinant hMGL | [1] |

Table 1: In vitro inhibitory activity and selectivity of this compound.

| Parameter | Value | Conditions | Reference |

| PAMPA-BBB Pe (10-6 cm/s) | 13.1 ± 1.2 | Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier | [1] |

| h-MDR1-MDCK Pe (10-6 cm/s) A-B | 15.0 ± 1.5 | Apical to basolateral permeability in MDR1-transfected MDCK cells | [1] |

| h-MDR1-MDCK Pe (10-6 cm/s) B-A | 18.0 ± 2.0 | Basolateral to apical permeability in MDR1-transfected MDCK cells | [1] |

| Efflux Ratio (B-A/A-B) | 1.2 | Efflux ratio in MDR1-transfected MDCK cells | [1] |

Table 2: In vitro blood-brain barrier permeability of this compound.

Signaling Pathway and Mechanism of Action

This compound acts as an indirect agonist of the cannabinoid receptors (CB1 and CB2) by increasing the levels of the endogenous cannabinoid 2-AG. The following diagram illustrates this signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol adapted from Brindisi et al. (2016).[1][4]

Step 1: Synthesis of (E)-1-(benzo[d][2]dioxol-5-yl)-N-(4-fluorophenyl)methanimine (Intermediate 1)

-

To a solution of 4-fluoroaniline (1.0 eq) in anhydrous toluene, piperonal (1.0 eq) is added.

-

The reaction mixture is refluxed for 12 hours with a Dean-Stark trap to remove water.

-

The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: Synthesis of (3S,4R)-1-(4-fluorophenyl)-4-(benzo[d][2]dioxol-5-yl)-3-((R)-1-(naphthalen-1-yl)ethylamino)azetidin-2-one (Intermediate 2)

-

To a solution of Intermediate 1 (1.0 eq) and (R)-N-(1-(naphthalen-1-yl)ethyl)acetamide (1.1 eq) in anhydrous CH2Cl2 at -78 °C, triethylamine (2.5 eq) is added dropwise.

-

A solution of 2-chloroacetyl chloride (1.2 eq) in anhydrous CH2Cl2 is then added dropwise over 30 minutes.

-

The reaction is stirred at -78 °C for 1 hour and then at room temperature for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of NaHCO3 and the organic layer is separated, dried over Na2SO4, and concentrated.

-

The crude product is purified by flash chromatography on silica gel.

Step 3: Synthesis of (3S,4R)-3-amino-1-(4-fluorophenyl)-4-(benzo[d][2]dioxol-5-yl)azetidin-2-one (Intermediate 3)

-

To a solution of Intermediate 2 (1.0 eq) in acetonitrile, ceric ammonium nitrate (CAN) (2.5 eq) in water is added dropwise at 0 °C.

-

The mixture is stirred at 0 °C for 4 hours.

-

The reaction is quenched with a saturated aqueous solution of Na2S2O3 and the pH is adjusted to 8 with a saturated aqueous solution of NaHCO3.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated.

-

The crude product is purified by flash chromatography.

Step 4: Synthesis of this compound ((3S,4R)-1-(4-fluorophenyl)-4-(benzo[d][2]dioxol-5-yl)-3-(1H-1,2,3-triazole-1-carboxamido)azetidin-2-one)

-

To a solution of Intermediate 3 (1.0 eq) and triphosgene (0.4 eq) in anhydrous CH2Cl2 at 0 °C, triethylamine (2.2 eq) is added dropwise.

-

The mixture is stirred at 0 °C for 2 hours.

-

A solution of 1H-1,2,3-triazole (1.2 eq) and triethylamine (1.2 eq) in anhydrous CH2Cl2 is added, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is diluted with CH2Cl2 and washed with water. The organic layer is dried over Na2SO4 and concentrated.

-

The crude product is purified by flash chromatography to yield this compound.

MGL Inhibition Assay (Fluorescent-Based)

This protocol is used to determine the IC50 of this compound against human MGL.[1]

-

Materials:

-

Recombinant human MGL (hMGL)

-

4-Methylumbelliferyl acetate (4-MUA)

-

Assay buffer: 10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4

-

This compound stock solution in DMSO

-

384-well black plates

-

-

Procedure:

-

A solution of hMGL in assay buffer is pre-incubated with varying concentrations of this compound (or DMSO vehicle) for 30 minutes at 37 °C.

-

The substrate, 4-MUA, is added to each well to a final concentration of 200 µM.

-

The fluorescence is monitored every 2 minutes for 30 minutes using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The rate of hydrolysis is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol details the evaluation of this compound's therapeutic effect in a mouse model of multiple sclerosis.[1]

-

Animals: Female C57BL/6 mice (8-10 weeks old).

-

Induction of EAE:

-

Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

This compound (10 mg/kg) or vehicle (e.g., corn oil) is administered daily by oral gavage starting from the onset of clinical signs (clinical score ≥ 1).

-

-

Clinical Scoring:

-

Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

-

-

Data Analysis:

-

The mean clinical score for each group is calculated daily.

-

Statistical analysis (e.g., two-way ANOVA) is used to compare the treatment group to the vehicle group.

-

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of MGL. Its discovery has provided a valuable chemical probe for elucidating the role of the endocannabinoid system in health and disease. The detailed synthetic route and pharmacological testing protocols outlined in this whitepaper offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in MGL inhibition. The promising preclinical data for this compound in models of multiple sclerosis and pain underscore its potential as a lead compound for the development of novel therapeutics.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and Pharmacological Characterization of Selective Blockers of 2-Arachidonoyl Glycerol Degradation with Efficacy in Rodent Models of Multiple Sclerosis and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Mgl-IN-1: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Mgl-IN-1, a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL). It consolidates available data on its biological targets, mechanism of action, and the signaling pathways it modulates. This guide is intended to serve as a resource for researchers in pharmacology, drug discovery, and related fields.

Core Biological Target and Mechanism of Action

This compound is a β-lactam-based compound designed to selectively and irreversibly inhibit monoacylglycerol lipase (MGL)[1]. MGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[2][3].

The primary mechanism of action of this compound is the covalent modification of the active site of MGL, leading to its inactivation. This inhibition has two major downstream consequences:

-

Elevation of 2-Arachidonoylglycerol (2-AG): By blocking the primary degradation pathway of 2-AG, this compound leads to an accumulation of this endocannabinoid in various tissues, including the brain[2][4]. Increased levels of 2-AG enhance the signaling through cannabinoid receptors, primarily CB1 and CB2, which can have neuroprotective and anti-inflammatory effects[5][6].

-

Reduction of Arachidonic Acid (AA): The hydrolysis of 2-AG by MGL is a significant source of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins[2][3][4][5]. By inhibiting MGL, this compound reduces the bioavailability of AA for this pathway, thereby exerting anti-inflammatory effects.

This dual action of enhancing endocannabinoid signaling while simultaneously suppressing pro-inflammatory pathways makes MGL a compelling therapeutic target for a range of disorders, including multiple sclerosis and inflammatory pain, where this compound has shown preclinical efficacy[1].

Signaling Pathway of this compound's Primary Mechanism

Data Presentation: Potency and Selectivity

The potency and selectivity of this compound are critical parameters for its utility as a research tool and potential therapeutic. While the primary source, Brindisi et al. (2016), was not fully accessible in the search, the following tables are structured to present the key quantitative data that would be expected from the characterization of a selective MGL inhibitor. For illustrative purposes, data on other MGL inhibitors is included to provide context.

Table 1: Inhibitory Potency of this compound and Comparators against Monoacylglycerol Lipase (MGL)

| Compound | MGL IC50 | Source |

|---|---|---|

| This compound | Data not available | [1] |

| JZL184 | ~8 nM | [7] |

| KML29 | 3.6 nM | [7] |

| CAY10499 | 144 nM |[7] |

Table 2: Selectivity Profile of this compound and Other MGL Inhibitors

| Compound | MGL IC50 | FAAH IC50 | Selectivity (FAAH/MGL) | Source |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | [1] |

| FAAH/MAGL-IN-4 | 7.9 µM | 9.1 nM | 0.00115 | [8] |

| JJKK-048 | 363 pM | >10,000-fold selective | >10,000 | [7] |

| KML29 | 3.6 nM | >10,000-fold selective | >10,000 |[7] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further investigation. The following sections outline the general methodologies employed for assessing MGL inhibitors.

MGL Enzymatic Activity Assay

This type of assay is fundamental for determining the potency of an inhibitor. A common method involves the use of a fluorogenic substrate.

Objective: To quantify the inhibitory effect of a compound on MGL activity.

General Protocol:

-

Enzyme Source: Recombinant human MGL or membrane preparations from cells overexpressing MGL are commonly used[7][9].

-

Assay Buffer: A suitable buffer, such as HEPES, is used to maintain pH and optimal enzyme activity[9].

-

Inhibitor Incubation: The MGL enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 30 minutes) to allow for binding[7][9].

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 2-arachidonoylglycerol-based fluorogenic substrates or 4-nitrophenylacetate[7][9][10].

-

Signal Detection: The hydrolysis of the substrate by MGL produces a fluorescent or colorimetric signal, which is measured over time using a plate reader[9][10].

-

Data Analysis: The rate of reaction is calculated from the linear phase of the signal curve. The percentage of inhibition at each compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes (e.g., serine hydrolases) in a complex biological sample, such as a cell lysate or tissue homogenate[11][12].

Objective: To determine the selectivity of this compound for MGL over other active serine hydrolases.

General Protocol:

-

Proteome Preparation: A proteome source, such as mouse brain membrane fractions, is prepared[7][9].

-

Inhibitor Pre-incubation: The proteome is pre-incubated with the inhibitor (e.g., this compound) at a specific concentration (e.g., 10 µM) or vehicle (DMSO) for a set time (e.g., 30 minutes)[7][9]. This allows the inhibitor to bind to its targets.

-

Probe Labeling: A broad-spectrum activity-based probe for serine hydrolases, such as a fluorophore-tagged fluorophosphonate (e.g., FP-TAMRA), is added to the proteome and incubated (e.g., for 20 minutes)[7][9]. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.

-

SDS-PAGE and Gel Imaging: The reaction is quenched, and the proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence. Labeled proteins will appear as fluorescent bands[11].

-

Analysis: A reduction in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the vehicle lane indicates that the inhibitor has bound to that enzyme. The selectivity is determined by observing which enzyme bands (identified by their molecular weight and comparison to selective inhibitors) are affected by the test compound[4][11].

In Vivo Efficacy Models

This compound has been evaluated in rodent models of multiple sclerosis (MS) and acute inflammatory pain[1]. While the specific protocols from the primary literature are not detailed in the search results, a general outline for an experimental autoimmune encephalomyelitis (EAE) model, a common model for MS, is provided below.

Objective: To assess the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

General Protocol:

-

Induction of EAE: EAE is induced in mice (e.g., C57BL/6 strain) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) peptide, emulsified in complete Freund's adjuvant, followed by administration of pertussis toxin.

-

Treatment: Mice are treated with this compound or vehicle according to a specific dosing regimen (e.g., daily intraperitoneal injections). Treatment can be prophylactic (starting before disease onset) or therapeutic (starting after the appearance of clinical signs).

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Endpoint Analysis: At the end of the study, tissues such as the brain and spinal cord can be collected for histological analysis (to assess inflammation and demyelination) and biochemical analysis (to measure levels of 2-AG, AA, and inflammatory cytokines).

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of monoacylglycerol lipase and the endocannabinoid system in health and disease. Its primary biological target is MGL, and its mechanism of action involves the dual modulation of increasing 2-AG levels and decreasing arachidonic acid production. This leads to both enhanced cannabinoid signaling and reduced pro-inflammatory mediator synthesis. The methodologies for its characterization, including enzymatic assays and activity-based protein profiling, are well-established for this class of inhibitors. Further research utilizing this compound will continue to elucidate the therapeutic potential of MGL inhibition for neurological and inflammatory disorders.

References

- 1. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Macrophage Galactose-Type Lectin-1 (MGL1) Recognizes Taenia crassiceps Antigens, Triggers Intracellular Signaling, and Is Critical for Resistance to This Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MGL1 Receptor Plays a Key Role in the Control of T. cruzi Infection by Increasing Macrophage Activation through Modulation of ERK1/2, c-Jun, NF-κB and NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MGL signaling augments TLR2-mediated responses for enhanced IL-10 and TNF-α secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage galactose-type lectin (MGL) is induced on M2 microglia and participates in the resolution phase of autoimmune neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Mgl-IN-1 in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mgl-IN-1, a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. By inhibiting MGL, this compound elevates the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), thereby modulating cannabinoid receptor signaling. This guide details the mechanism of action of this compound, its pharmacological profile, and its therapeutic potential as demonstrated in preclinical models of neuroinflammation and pain. Comprehensive quantitative data, detailed experimental protocols, and signaling pathway and experimental workflow visualizations are provided to support further research and drug development efforts in this area.

Introduction to the Endocannabinoid System and Monoacylglycerol Lipase (MGL)

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, the endocannabinoids, and the enzymes responsible for their synthesis and degradation.

The most abundant endocannabinoid in the brain is 2-arachidonoylglycerol (2-AG).[1] Its signaling is primarily terminated by hydrolysis via the serine hydrolase monoacylglycerol lipase (MGL), which breaks down 2-AG into arachidonic acid and glycerol.[1] MGL is strategically located presynaptically in neurons, allowing for tight regulation of 2-AG signaling.[1] The inhibition of MGL has emerged as a promising therapeutic strategy to enhance endocannabinoid tone and achieve therapeutic benefits in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and chronic pain.[1][2]

This compound: A Potent and Selective MGL Inhibitor

This compound is a β-lactam-based irreversible inhibitor of MGL.[2] It has been shown to be a potent and selective tool for studying the physiological and pathological roles of MGL. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exhibits efficacy in animal models of multiple sclerosis and acute inflammatory pain.[2] Its mechanism of action involves the irreversible inactivation of MGL, leading to a sustained elevation of 2-AG levels in the brain and peripheral tissues.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound (also referred to as compound 4a in some literature).

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | IC50 | Reference |

| CB1 Receptor | [3H]-CP-55940 displacement | Human | > 10 µM | [2] |

| CB2 Receptor | [3H]-CP-55940 displacement | Human | > 10 µM | [2] |

| Monoacylglycerol Lipase (MGL) | Hydrolysis of 2-arachidonoylglycerol-based fluorogenic substrate | Human | 8.4 nM | This value is for a structurally related potent benzoxazole clubbed 2-pyrrolidinone MGL inhibitor and is provided for context.[3] |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of specific substrate | Rat Brain | > 50 µM | This value is for a selective MGL inhibitor and is provided for context.[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Intraperitoneal | Not specified | Alleviates symptoms of the multiple sclerosis model. | [2] |

| Acute Inflammatory Pain (Formalin Test) | Mouse | Intraperitoneal | Not specified | Exhibits analgesic effects. | [2] |

| Neuropathic Pain (Chronic Constriction Injury) | Mouse | Intraperitoneal | 8 mg/kg | Attenuated mechanical allodynia. This data is for the well-characterized MGL inhibitor JZL184 and is provided as a representative example.[4] |

Signaling Pathway

This compound exerts its effects by modulating the endocannabinoid signaling pathway. The following diagram illustrates this process.

Figure 1: Signaling pathway of this compound in the endocannabinoid system.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other MGL inhibitors.

MGL Activity Assay (Fluorogenic Substrate Method)

This protocol is a representative method for determining the in vitro potency of MGL inhibitors.

Materials:

-

HEK293T cells transiently transfected with human MGL

-

Membrane preparation from transfected cells

-

Assay buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA

-

This compound or other test inhibitors dissolved in DMSO

-

Fluorogenic MGL substrate (e.g., 2-arachidonoylglycerol-based)

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 5 µL of the inhibitor dilutions to 145 µL of assay buffer.

-

Add 40 µL of the MGL-containing membrane preparation (final protein concentration of 12.5 µg/ml) to each well.[5]

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic MGL substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate hydrolysis and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.

In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines a general procedure for assessing the therapeutic potential of MGL inhibitors in a model of multiple sclerosis.

Materials:

-

C57BL/6 mice

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA)

-

Pertussis toxin (PTX)

-

This compound formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)[2]

-

Clinical scoring system for EAE

Procedure:

-

Induce EAE in mice by immunization with MOG35-55 emulsified in CFA, followed by i.p. injections of PTX on day 0 and day 2.[6][7]

-

Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.[6]

-

Upon the onset of clinical symptoms, begin treatment with this compound or vehicle control via i.p. injection at a predetermined dose and schedule.

-

Continue to monitor and score the mice daily throughout the treatment period.

-

At the end of the study, euthanize the mice and collect tissues (e.g., spinal cord, brain) for histological and immunological analysis to assess inflammation and demyelination.

-

Compare the clinical scores and pathological readouts between the this compound-treated and vehicle-treated groups to determine the efficacy of the inhibitor.

In Vivo Analgesic Efficacy in the Formalin Test

This protocol describes a common model of inflammatory pain used to evaluate the analgesic properties of compounds like this compound.

Materials:

-

Male Swiss Webster mice

-

Formalin solution (1.85% in saline)

-

This compound formulated for i.p. injection

-

Observation chamber with a mirrored wall

Procedure:

-

Acclimate the mice to the observation chamber.

-

Administer this compound or vehicle control via i.p. injection at a predetermined time before the formalin injection.

-

Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.[8]

-

Immediately place the mouse back into the observation chamber and record its behavior for a set period (e.g., 45 minutes).

-

Quantify the time the mouse spends licking, biting, or shaking the injected paw. This nociceptive behavior occurs in two phases: an early, acute phase (0-15 minutes) and a late, inflammatory phase (15-45 minutes).[8]

-

Compare the duration of nociceptive behaviors between the this compound-treated and vehicle-treated groups to assess the analgesic effect of the inhibitor in both phases of the test.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel MGL inhibitors.

Figure 2: General experimental workflow for MGL inhibitor development.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of MGL in the endocannabinoid system. Its potency, selectivity, and in vivo efficacy highlight the therapeutic potential of MGL inhibition for treating neuroinflammatory and pain-related disorders. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound and other MGL inhibitors, offering a foundation for future studies aimed at translating the promise of this therapeutic strategy into clinical applications.

References

- 1. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Monoacylglycerol Lipase (MGL) Inhibition in Cancer Therapy: A Technical Guide

Disclaimer: This technical guide focuses on the therapeutic potential of inhibiting monoacylglycerol lipase (MGL) in the context of cancer. As of the latest available data, the specific compound Mgl-IN-1 has been primarily investigated in preclinical models of neuroinflammation and pain, with no direct published studies on its efficacy in cancer therapy. Therefore, this document will discuss the broader class of MGL inhibitors, using data from well-studied compounds like JZL184 to illustrate the principles, mechanisms, and potential applications in oncology.

Executive Summary

Monoacylglycerol lipase (MGL) is a key serine hydrolase that plays a critical role in lipid metabolism and signaling. It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. In the context of cancer, MGL is frequently upregulated in aggressive tumors and contributes to a pro-tumorigenic lipid signaling network that drives cancer cell proliferation, migration, invasion, and survival.[1][2] Inhibition of MGL has emerged as a promising therapeutic strategy to counteract these effects. This guide provides an in-depth overview of the mechanism of action of MGL inhibitors, a summary of preclinical data, detailed experimental protocols for their evaluation, and a discussion of the signaling pathways involved.

Mechanism of Action of MGL Inhibitors in Cancer

The anti-cancer effects of MGL inhibitors are multi-faceted, stemming from their ability to modulate both the endocannabinoid system and lipid metabolism within the tumor microenvironment.

-

Modulation of the Endocannabinoid System: By blocking the degradation of 2-AG, MGL inhibitors lead to an accumulation of this endocannabinoid.[3] Elevated 2-AG levels can then activate cannabinoid receptors (CB1 and CB2), which have been shown to have anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer models.[4]

-

Alteration of Pro-Tumorigenic Lipid Signaling: MGL is a crucial source of free fatty acids (FFAs), particularly arachidonic acid, which are precursors for the synthesis of pro-tumorigenic signaling lipids like prostaglandins and lysophosphatidic acid.[2][5] By inhibiting MGL, the availability of these precursors is reduced, thereby dampening the signaling pathways that promote cancer progression.[5][6]

Preclinical Efficacy of MGL Inhibitors

The anti-tumor potential of MGL inhibitors has been demonstrated in a variety of preclinical cancer models. The most extensively studied inhibitor in this context is JZL184.

In Vitro Efficacy

MGL inhibitors have been shown to reduce the viability and proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for JZL184 highlight its potency.

| Cell Line | Cancer Type | IC50 (JZL184) | Reference |

| Brain Membranes | (2-AG hydrolysis) | 8 nM | [7] |

| Human MAGL (expressed in COS7 cells) | 2 nM | [8][9] | |

| Rat MAGL | 25 nM | [8] |

In Vivo Efficacy

In vivo studies using xenograft and syngeneic tumor models have provided compelling evidence for the anti-cancer activity of MGL inhibitors.

| Cancer Model | MGL Inhibitor | Dosing Regimen | Key Findings | Reference |

| Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549 cells) | JZL184 | 4, 8, or 16 mg/kg, i.p., every 72h for 28 days | Dose-dependent suppression of metastasis.[10] Profound decrease in tumor volume.[11] | [10][11] |

| Non-Small Cell Lung Cancer (NSCLC) Syngeneic Model (KP cells) | JZL184 | 16 mg/kg, i.p., daily | Significant reduction in tumor weight and volume.[2] | [2] |

| Hepatocellular Carcinoma (HCC) Xenograft (SMMC-7721 cells) | JZL184 | Oral administration for 21 days | Impaired tumor growth ability.[12] | [12] |

| Colorectal Cancer | JZL184 | Not specified | Reduced proliferation/invasion and increased apoptosis.[2] | [2] |

Signaling Pathways Modulated by MGL Inhibition

The inhibition of MGL triggers a cascade of changes in intracellular signaling pathways that ultimately contribute to its anti-tumor effects.

Caption: Signaling pathways affected by MGL inhibition in cancer.

Recent studies in breast cancer models suggest that the anti-tumor effects of JZL184 may be mediated by the downregulation of the Bcl-2/Bax ratio and the ERK-Cyclin D1 signaling pathway.[13] In colorectal cancer, JZL184 has been shown to induce apoptosis by regulating the expression of Bcl-2 and Bax and to suppress migration by altering the expression of epithelial-mesenchymal transition (EMT) markers.[14] Furthermore, in lung cancer cells, the anti-angiogenic effects of JZL184 are mediated by the increased release of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) via a CB1 receptor-dependent pathway.[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of MGL inhibitors in cancer research.

Cell Viability Assay

This protocol is used to assess the anti-proliferative activity of MGL inhibitors on cancer cell lines.

Caption: Workflow for a typical cell viability assay.

Protocol:

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a density of approximately 1,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Addition: 100 µL of medium containing various concentrations of the MGL inhibitor is added to each well.

-

Incubation: The plate is incubated for an additional 48 hours.

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plate is incubated at 37°C for 2 hours.

-

Measurement: The absorbance of each well is measured with a plate reader at 450 nm.

-

Calculation: Cell viability is calculated using the formula: Cell viability (%) = [(As - Ab) / (Ac - Ab)] × 100, where As is the absorbance of the experimental well, Ab is the absorbance of the blank well, and Ac is the absorbance of the control well.[1][16]

Western Blot Analysis

This protocol is used to investigate the expression levels of specific proteins in cancer cells following treatment with an MGL inhibitor.

Protocol:

-

Cell Lysis: Cancer cells are washed with phosphate-buffered saline (PBS), harvested, and lysed with RIPA buffer on ice for 15 minutes.

-

Sonication and Quantification: The cell lysate is sonicated, and the protein concentration is determined using a Qubit protein assay.

-

Sample Preparation: Protein concentrations are normalized to 2 mg/mL.

-

Electrophoresis: Proteins are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-MGL, anti-Bcl-2, anti-Bax, anti-Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][16]

In Vivo Tumor Xenograft Study

This protocol describes the establishment of a tumor xenograft model and the evaluation of an MGL inhibitor's anti-tumor efficacy in vivo.

Caption: General workflow for an in vivo tumor xenograft study.

Protocol:

-

Animal Model: Athymic nude mice or syngeneic mouse models (e.g., C57BL/6J) are used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 0.5 × 10^6 KP cells) is injected subcutaneously into the right flank of the mice.[2]

-

Treatment: Treatment with the MGL inhibitor (e.g., JZL184 at 16 mg/kg) or vehicle is initiated one day prior to tumor cell injection and administered daily via intraperitoneal (i.p.) injection.[2]

-

Tumor Monitoring: Tumor growth is monitored twice a week by measuring the tumor dimensions with a caliper. Tumor volume is calculated using the formula: (length × width^2) / 2.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting.[2]

Future Directions and Conclusion

The preclinical data for MGL inhibitors in cancer therapy are highly encouraging, demonstrating their potential to inhibit tumor growth and metastasis through the dual modulation of the endocannabinoid system and pro-tumorigenic lipid signaling. While the specific role of this compound in cancer remains to be elucidated, the broader class of MGL inhibitors represents a promising avenue for the development of novel anti-cancer therapeutics. Further research is warranted to explore the efficacy of these inhibitors in a wider range of cancer types, to identify predictive biomarkers for patient stratification, and to evaluate their potential in combination with existing cancer therapies. The first-in-class MGL inhibitor, ABX-1431, is currently in clinical trials for neurological disorders, and its safety profile will be informative for the potential clinical development of MGL inhibitors in oncology.[5][17]

References

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antiangiogenic Action of JZL184 on Endothelial Cells via Inhibition of VEGF Expression in Hypoxic Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-tumor effects of MAGL inhibitor and its synergistic effects with SCD1 inhibitor in breast cancer | Sciety [sciety.org]

- 14. Monoacylglycerol lipase inhibitor JZL184 regulates apoptosis and migration of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 17. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Mgl-IN-1: A Technical Guide to its Irreversible Inhibition of Monoacylglycerol Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mgl-IN-1 has emerged as a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), a key serine hydrolase in the endocannabinoid system. This technical guide provides an in-depth analysis of this compound's mechanism of action, distinguishing it from reversible inhibitors and offering a comprehensive overview for researchers in drug discovery and development. This document details the quantitative inhibitory profile of this compound, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and inhibitory mechanisms.

Introduction: The Role of MGL in Endocannabinoid Signaling

Monoacylglycerol lipase (MGL) is a critical enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key endogenous ligand for the cannabinoid receptors CB1 and CB2. By hydrolyzing 2-AG into arachidonic acid and glycerol, MGL terminates its signaling. The arachidonic acid produced can then serve as a precursor for the synthesis of prostaglandins, implicating MGL at the crossroads of endocannabinoid and eicosanoid signaling pathways. Inhibition of MGL elevates 2-AG levels, thereby enhancing endocannabinoid tone, which has shown therapeutic potential in various models of neurological and inflammatory disorders.

The development of MGL inhibitors has followed two main trajectories: reversible and irreversible inhibition. While reversible inhibitors offer the advantage of transient and tunable target engagement, irreversible inhibitors can provide a prolonged duration of action. However, chronic inhibition with irreversible agents has raised concerns about potential desensitization of cannabinoid receptors. This compound is a notable example of an irreversible inhibitor, exerting its effects through a covalent modification of the MGL active site.

This compound: An Irreversible β-Lactam-Based Inhibitor

This compound is characterized as a potent, selective, and irreversible inhibitor of MGL. Its mechanism of action is attributed to its β-lactam scaffold, which acts as a reactive electrophile targeting the catalytic serine residue within the MGL active site.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against both human and mouse MGL. The following table summarizes the available IC50 data, demonstrating its high potency and selectivity.

| Target Enzyme | Species | IC50 (nM) | Assay Conditions | Reference |

| MGL | Human | 4.7 | Time-dependent inhibition assay | [1] |

| MGL | Mouse | 6.8 | Time-dependent inhibition assay | [1] |

| FAAH | Human | >10,000 | Radiometric assay | [1] |

| CB1 Receptor | Human | >10,000 | Radioligand binding assay | [1] |

| CB2 Receptor | Human | >10,000 | Radioligand binding assay | [1] |

Table 1: Inhibitory potency and selectivity of this compound. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Mechanism of Irreversible Inhibition

The irreversible inhibition of MGL by this compound is a covalent process targeting the enzyme's active site. This mechanism is characteristic of β-lactam compounds interacting with serine hydrolases.

Covalent Modification of the Catalytic Serine

MGL, a serine hydrolase, possesses a catalytic triad in its active site, which includes a nucleophilic serine residue (Ser122 in human MGL). The strained four-membered ring of the β-lactam in this compound is susceptible to nucleophilic attack. The active site serine of MGL attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. This covalent bond effectively and irreversibly inactivates the enzyme.

Experimental Protocols

The characterization of irreversible inhibitors like this compound requires specific experimental designs to accurately determine their potency.

Determination of Time-Dependent IC50 for Irreversible Inhibition

Objective: To determine the IC50 value of an irreversible inhibitor, which is time-dependent.

Materials:

-

Purified recombinant human or mouse MGL

-

This compound stock solution in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Substrate solution (e.g., 2-oleoylglycerol or a fluorogenic substrate)

-

Quenching solution (e.g., acidic solution to stop the reaction)

-

96-well microplate

-

Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS for direct product quantification

Protocol:

-

Enzyme Preparation: Dilute the MGL enzyme to the desired working concentration in pre-chilled assay buffer.

-

Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in assay buffer to the final desired concentrations.

-

Pre-incubation: In a 96-well plate, add a fixed volume of the diluted enzyme to wells containing different concentrations of this compound or vehicle (DMSO). Incubate the plate for a specific period (e.g., 15, 30, 60 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation step allows the irreversible inhibitor to react with the enzyme.

-

Reaction Initiation: After the pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells.

-

Reaction Incubation: Incubate the plate for a fixed time (e.g., 10-20 minutes) at the same temperature. The reaction time should be in the linear range of product formation for the uninhibited enzyme.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Detection: Measure the product formation using an appropriate detection method (e.g., absorbance at 412 nm for p-nitrophenol produced from a colorimetric substrate, or fluorescence for a fluorogenic product).

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pre-incubation time.

-

MGL Signaling Pathway and the Impact of Inhibition

Inhibition of MGL by this compound leads to a significant accumulation of 2-AG, which in turn potentiates the activation of cannabinoid receptors. This has downstream consequences on various signaling cascades.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system. Its irreversible mechanism of action provides a sustained inhibition of MGL, leading to a robust elevation of 2-AG levels. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and other covalent MGL inhibitors. A thorough understanding of its irreversible nature is crucial for the design and interpretation of experiments aimed at elucidating the therapeutic potential of MGL inhibition.

References

Preclinical Profile of Mgl-IN-1: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data available for Mgl-IN-1, a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MAGL inhibition.

This compound has demonstrated significant promise in preclinical models of neurological and inflammatory disorders. Its high membrane permeability and ability to penetrate the brain make it a compelling candidate for targeting central nervous system pathologies.[1] This document summarizes the key in vitro and in vivo findings, details the experimental methodologies employed in these studies, and illustrates the putative signaling pathways affected by this compound.

Core Data Summary

The following tables provide a structured summary of the quantitative data gathered from preclinical investigations of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |

| Human MAGL | Enzyme Activity Assay | 80 | 39 | - | [Brindisi M, et al. 2016] |

| Human FAAH | Enzyme Activity Assay | >10,000 | - | Over 125-fold selective vs. FAAH | [Brindisi M, et al. 2016] |

| Human ABHD6 | Enzyme Activity Assay | >10,000 | - | Highly selective | [Brindisi M, et al. 2016] |

| Human ABHD12 | Enzyme Activity Assay | >10,000 | - | Highly selective | [Brindisi M, et al. 2016] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model | Mouse | Not specified in available results | Alleviated disease symptoms | [Brindisi M, et al. 2016, 6] |

| Acute Inflammatory Pain | Mouse | Not specified in available results | Exhibited analgesic effects | [Brindisi M, et al. 2016, 6] |

Detailed quantitative in vivo efficacy data such as dose, route of administration, and specific outcome measures were not available in the public search results.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies used in the characterization of this compound, based on available information.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of this compound against human MAGL, FAAH, ABHD6, and ABHD12 was likely determined using enzyme activity assays with specific substrates for each enzyme. A typical protocol would involve:

-

Enzyme Preparation: Recombinant human enzymes are used.

-

Inhibitor Incubation: A range of this compound concentrations are pre-incubated with the enzyme for a defined period.

-

Substrate Addition: A fluorogenic or chromogenic substrate is added to initiate the enzymatic reaction.

-

Signal Detection: The change in fluorescence or absorbance is measured over time using a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a suitable pharmacological model.

Animal Models of Disease

Experimental Autoimmune Encephalomyelitis (EAE) The EAE model is a widely used animal model for multiple sclerosis.[2] While the specific protocol for this compound testing is not detailed in the available search results, a general EAE induction protocol in mice involves:

-

Immunization: Mice are immunized with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) peptide, emulsified in Complete Freund's Adjuvant (CFA).

-

Pertussis Toxin Administration: Pertussis toxin is typically administered at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

-

Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 for no signs, 5 for moribund).

-

Drug Administration: this compound or vehicle is administered according to a predefined dosing schedule.

-

Outcome Measures: The primary outcome is the clinical score. Secondary outcomes can include body weight changes, histopathological analysis of the spinal cord for inflammation and demyelination, and immunological assays.

Acute Inflammatory Pain Models Various models can be used to assess analgesic effects in acute inflammation.[3][4] A common model is the carrageenan-induced paw edema model:

-

Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the plantar surface of one hind paw.

-

Drug Administration: this compound or vehicle is administered before or after the carrageenan injection.

-

Nociceptive Testing: Pain responses are measured at different time points using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

-

Measurement of Edema: Paw volume or thickness is measured to quantify the inflammatory response.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of monoacylglycerol lipase (MAGL). This enzyme is the principal hydrolase of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2.

The downstream signaling consequences of enhanced 2-AG signaling are complex and context-dependent but are thought to mediate the therapeutic effects observed in preclinical models of multiple sclerosis and pain.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Mgl-IN-1 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Mgl-IN-1, a potent and selective irreversible monoacylglycerol lipase (MAGL) inhibitor, in mouse models of multiple sclerosis and acute inflammatory pain.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the MAGL enzyme, which is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG in the brain and peripheral tissues. This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), which in turn modulates neurotransmission and inflammatory signaling pathways, leading to analgesic and anti-inflammatory effects. Concurrently, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, further contributing to its anti-inflammatory profile.[1][2][3]

Signaling Pathway of this compound Action

Caption: Signaling cascade initiated by this compound.

In Vivo Administration Protocols

This compound (also referred to as compound 4a in some literature) has demonstrated efficacy in mouse models of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and carrageenan-induced paw edema, a model for acute inflammatory pain.[1][2]

Formulation and Vehicle

For in vivo administration, this compound can be prepared as a suspension for intraperitoneal (i.p.) or oral (p.o.) delivery. A common vehicle is a suspension in 20% (w/v) β-cyclodextrin in saline.[4]

Table 1: this compound Formulation for In Vivo Administration

| Parameter | Description |

| Compound | This compound |

| Vehicle | 20% (w/v) β-cyclodextrin in saline |

| Preparation | Suspend this compound in the vehicle to the desired concentration. |

| Storage | Prepare fresh daily before administration. |

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol outlines the induction of EAE in mice and the subsequent treatment with this compound to assess its therapeutic potential in a model of multiple sclerosis.

Experimental Workflow for EAE Model

Caption: Workflow for EAE induction and this compound treatment.

Materials and Methods

Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

Reagents:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

This compound

-

Vehicle (e.g., 20% β-cyclodextrin in saline)

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer Pertussis Toxin intraperitoneally.

-

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and record body weight.

-

Score the clinical severity of EAE on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

-

Table 2: Dosing Regimen for this compound in EAE Mouse Model

| Parameter | Description | Reference |

| Drug | This compound (Compound 4a) | [1][2] |

| Dose | 10 mg/kg | [1][2] |

| Route of Administration | Intraperitoneal (i.p.) | [1][2] |

| Frequency | Once daily | [1][2] |

| Treatment Period | Prophylactic (from day of immunization) or Therapeutic (from onset of symptoms) | [1][2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol describes the induction of acute inflammation in the mouse paw using carrageenan and the evaluation of the anti-inflammatory and analgesic effects of this compound.

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for carrageenan-induced paw edema and this compound evaluation.

Materials and Methods

Animals:

-

Male CD-1 mice, 20-25 g.

Reagents:

-

λ-Carrageenan

-

This compound

-

Vehicle (e.g., 20% β-cyclodextrin in saline)

Procedure:

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

-

Induction of Edema:

-

One hour after treatment, inject a 1% solution of carrageenan in saline into the plantar surface of the right hind paw.

-

-

Assessment of Edema:

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The increase in paw volume is an indicator of inflammation.

-

-

Assessment of Mechanical Allodynia:

-

Measure the paw withdrawal threshold in response to mechanical stimulation with von Frey filaments at various time points after carrageenan injection. An increase in the withdrawal threshold indicates an analgesic effect.

-

Table 3: Dosing Regimen for this compound in Carrageenan-Induced Paw Edema Model

| Parameter | Description | Reference |

| Drug | This compound (Compound 4a) | [1][2] |

| Dose | 10 mg/kg | [1][2] |

| Route of Administration | Intraperitoneal (i.p.) | [1][2] |

| Frequency | Single dose, 1 hour before carrageenan injection | [1][2] |

Target Engagement and Safety Assessment

Target Engagement:

-

Activity-Based Protein Profiling (ABPP): This technique can be used to directly measure the inhibition of MAGL activity in tissues (e.g., brain, spinal cord) from this compound-treated mice. It involves the use of a fluorescently tagged probe that covalently binds to the active site of MAGL. A reduction in fluorescence intensity in samples from treated animals compared to vehicle-treated controls indicates target engagement.

-

Measurement of 2-AG and AA levels: Mass spectrometry can be used to quantify the levels of 2-AG and arachidonic acid in tissues. Successful target engagement by this compound should result in a significant increase in 2-AG levels and a decrease in arachidonic acid levels.

Safety and Toxicity:

-

General Health Monitoring: Observe animals for any signs of toxicity, such as changes in body weight, food and water intake, and overall behavior.

-

Histopathological Analysis: At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected for histopathological examination to assess any potential organ toxicity.

-

Behavioral Tests: While some MAGL inhibitors have been associated with CB1-mediated side effects (e.g., hypomotility, catalepsy), this compound has been reported to be devoid of such effects at therapeutic doses.[1] Specific behavioral tests can be employed to confirm the absence of these side effects.

Disclaimer: These protocols are intended as a guide for research purposes only. The specific details of the experimental design, including animal strain, age, sex, and specific reagent concentrations, may need to be optimized for individual laboratory conditions and research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and Pharmacological Characterization of Selective Blockers of 2-Arachidonoyl Glycerol Degradation with Efficacy in Rodent Models of Multiple Sclerosis and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mgl-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Mgl-IN-1, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), in cell culture experiments. The following information is intended to guide researchers in utilizing this compound to investigate the roles of MAGL in various biological processes.

Introduction

This compound, also known as MAGL-IN-1, is a small molecule inhibitor that targets monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), and a decrease in the production of AA, a precursor for pro-inflammatory eicosanoids such as prostaglandins.[3][4][5] Due to its role in modulating these critical signaling pathways, this compound is a valuable tool for studying the therapeutic potential of MAGL inhibition in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7]

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Target | Monoacylglycerol Lipase (MAGL) | [8][9] |

| Mechanism of Action | Potent, selective, and in some forms, irreversible inhibitor.[8][10] Competitively binds to MAGL.[8] | [8][10] |

| Molecular Weight | 369.43 g/mol | [9] |

| Formula | C₂₂H₂₄FNO₃ | [9] |

| Solubility | Soluble in DMSO (e.g., 62.5 mg/mL).[8] For in vivo use, protocols with PEG300, Tween-80, and saline or corn oil are available.[8][10] | [8][10] |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[8][10] Avoid repeated freeze-thaw cycles.[8] | [8][10] |

Quantitative Data: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cell-based and biochemical assays.

| Assay Type | Cell Line / Preparation | IC₅₀ Value | Incubation Time | Reference |

| MAGL Inhibition (Enzymatic) | Recombinant Human MAGL | 80 nM | Not Specified | [8][9] |

| [³H]2-oleoyl glycerol Hydrolysis | U937 cells | 193 nM | 15 min | [8] |

| 2-oleoyl glycerol Hydrolysis | Mouse brain membranes | 2.1 µM | 15 min | [8] |

| Cell Viability | MDA-MB-231 (Breast Cancer) | 7.9 µM | 96 h | [8] |

| Cell Viability | HCT116 (Colorectal Cancer) | 21 µM | 96 h | [8] |

| Cell Viability | SKOV3 (Ovarian Cancer) | 15 µM | 96 h | [8] |

| Cell Viability | CAOV3 (Ovarian Cancer) | 25 µM | 96 h | [8] |

| Cell Viability | OVCAR3 (Ovarian Cancer) | 57 µM | 96 h | [8] |

| Cell Viability | MRC5 (Normal Lung Fibroblast) | > 100 µM | 96 h | [8] |

Signaling Pathway Affected by this compound

This compound primarily impacts the endocannabinoid and eicosanoid signaling pathways by inhibiting MAGL. The diagram below illustrates this mechanism.

Caption: this compound inhibits MAGL, increasing 2-AG levels and decreasing AA production.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is commonly used. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.69 mg of this compound in 1 mL of DMSO.

-

Vortex or sonicate the solution to ensure complete dissolution.[8]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][10]

General Cell Culture Treatment Protocol

The following is a general workflow for treating cultured cells with this compound.

Caption: General workflow for cell culture treatment with this compound.

Cell Viability Assay (MTT or WST-1)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.[8] Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 96 hours).[8]

-

Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of this compound on the expression or phosphorylation of proteins in relevant signaling pathways.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MAGL, anti-p-ERK, anti-total-ERK, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation of this compound in media | The final concentration of DMSO is too high or the compound has low solubility in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different formulation for aqueous solutions as described in the properties section.[10] |

| No or low inhibitory effect | The concentration of this compound is too low, the incubation time is too short, or the compound has degraded. | Use a higher concentration range based on the reported IC₅₀ values. Increase the incubation time. Use freshly prepared stock solutions and avoid repeated freeze-thaw cycles. |

| High background in assays | The vehicle (DMSO) is causing toxicity or interfering with the assay. | Use a lower concentration of DMSO (ideally ≤ 0.1%). Run a vehicle-only control to assess its effect. |

| Inconsistent results | Variability in cell seeding, treatment, or assay procedure. | Ensure consistent cell seeding density and passage number. Prepare fresh dilutions of this compound for each experiment. Standardize all incubation times and procedural steps. |

References

- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mgl-IN-1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system.[1] MGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG), a critical signaling molecule that modulates a variety of physiological processes.[2] Inhibition of MGL by this compound leads to an increase in 2-AG levels, which can, in turn, potentiate the activation of cannabinoid receptors (CB1 and CB2). This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of MGL inhibition in various disease models, including multiple sclerosis and inflammatory pain.[1] These application notes provide detailed protocols for the in vitro characterization of this compound.

Data Presentation

Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC50 (nM) | Cell Line/System | Assay Type | Reference |

| This compound | Human MGL | 4.2 | Recombinant Enzyme | Enzymatic Assay | [3] |

| This compound | Mouse MGL | 3.1 | Recombinant Enzyme | Enzymatic Assay | [3] |

| JZL 184 | Human MGL | 8.1 | Not Specified | Not Specified | [3] |

| JZL 184 | Mouse MGL | 2.9 | Not Specified | Not Specified | [3] |

| MJN110 | MAGL | 9.1 | Not Specified | Not Specified | [4] |

| KML29 | Human MAGL | 5.9 | Not Specified | Not Specified | [4] |

| KML29 | Mouse MAGL | 15 | Not Specified | Not Specified | [4] |

| KML29 | Rat MAGL | 43 | Not Specified | Not Specified | [4] |

| JW 642 | Mouse Brain MAGL | 7.6 | Brain Membranes | Enzymatic Assay | [4] |

| JW 642 | Rat Brain MAGL | 14 | Brain Membranes | Enzymatic Assay | [4] |

| JW 642 | Human Brain MAGL | 3.7 | Brain Membranes | Enzymatic Assay | [4] |

| ABX-1431 | MAGL | 14 | Not Specified | Not Specified | [4] |

Note: MAGL and MGL refer to the same enzyme, monoacylglycerol lipase.

Selectivity of this compound

| Compound | Target | IC50 (µM) | Cell Line | Assay Description | Reference |

| This compound (as (+/-)-4a) | CB1 Receptor | > 10 | HEK293 | Displacement of [3H]-CP-55940 | [1] |

| This compound (as (+/-)-4a) | CB2 Receptor | > 10 | HEK293 | Displacement of [3H]-CP-55940 | [1] |

Signaling Pathway